

# The Advent of MYCi361: A Novel Direct Inhibitor of the MYC Oncoprotein

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MYCi361

Cat. No.: B609373

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

The MYC family of oncoproteins, particularly c-MYC, represents one of the most sought-after yet challenging targets in oncology. Dysregulation of MYC is implicated in a vast majority of human cancers, driving cellular proliferation, metabolic reprogramming, and immune evasion. [1][2] Historically, the development of direct MYC inhibitors has been hampered by its "undruggable" nature, lacking a defined enzymatic pocket. This whitepaper explores the novelty of **MYCi361**, a small molecule inhibitor that directly engages MYC, disrupts its oncogenic functions, and demonstrates promising preclinical anti-tumor activity. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.

## Introduction to MYC Biology and the Therapeutic Challenge

The MYC protein is a transcription factor that forms a heterodimer with its partner MAX to bind to E-box sequences in the promoter regions of target genes, thereby regulating their expression. [3][4] This MYC/MAX complex is a master regulator of numerous cellular processes, including cell cycle progression, apoptosis, and metabolism. [2][5] In cancer, MYC is frequently overexpressed due to gene amplification, translocation, or aberrant signaling, leading to uncontrolled cell growth and tumor progression. [1][2]

The development of small molecules to directly inhibit MYC has been a long-standing goal in cancer therapy. The primary challenge lies in the intrinsically disordered nature of the MYC protein, which lacks a well-defined pocket for small molecule binding.<sup>[6]</sup> **MYCi361** has emerged from extensive screening efforts as a promising candidate that directly targets MYC.<sup>[7][8]</sup>

## MYCi361: Mechanism of Action

**MYCi361** represents a significant advancement in the field of MYC inhibition. Its multifaceted mechanism of action distinguishes it from previous attempts to target this oncoprotein.

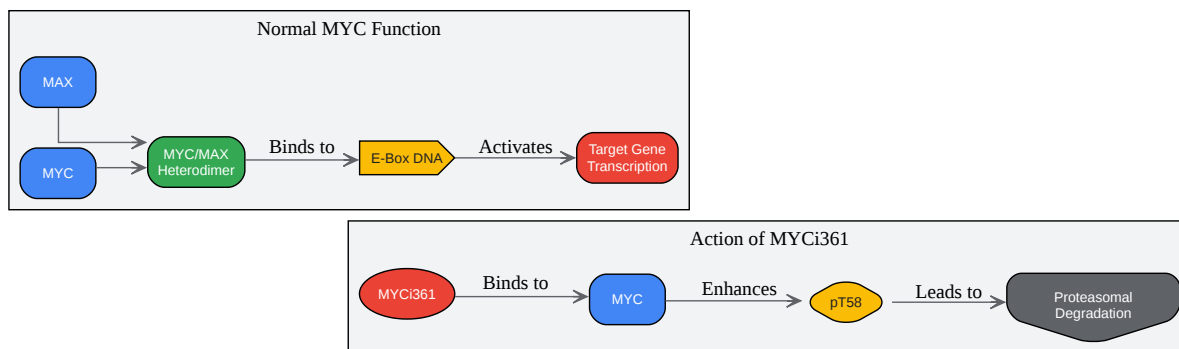
### Direct Engagement and Disruption of the MYC/MAX Heterodimer

**MYCi361** directly binds to the MYC protein with a dissociation constant ( $K_d$ ) of 3.2  $\mu\text{M}$ .<sup>[9][10][11][12][13][14]</sup> This binding occurs within the bHLHZip domain of MYC, specifically within a "hotspot" region spanning amino acids 366-381.<sup>[6]</sup> By binding to this region, **MYCi361** effectively disrupts the formation of the functional MYC/MAX heterodimer.<sup>[9][12]</sup> This prevents the complex from binding to E-box DNA sequences and initiating the transcription of MYC target genes.<sup>[12][15]</sup>

### Induction of Proteasomal Degradation

Beyond simply blocking the MYC/MAX interaction, **MYCi361** actively promotes the degradation of the MYC protein. It achieves this by enhancing the phosphorylation of MYC at threonine-58 (T58).<sup>[6][7][15]</sup> Phosphorylation at T58 is a key signal for the ubiquitination and subsequent degradation of MYC by the proteasome.<sup>[6][16]</sup> This dual mechanism of action—disruption of dimerization and induction of degradation—leads to a significant and sustained reduction in cellular MYC levels.<sup>[7][15]</sup>

The signaling pathway illustrating the mechanism of **MYCi361** is depicted below:



[Click to download full resolution via product page](#)

Mechanism of **MYCi361** action.

## Quantitative Data Summary

The preclinical evaluation of **MYCi361** has generated significant quantitative data, which is summarized below for ease of comparison.

**Table 1: In Vitro Activity of MYCi361**

Parameter	Value	Cell Lines Tested	Reference
Binding Affinity (Kd)	3.2 $\mu$ M	Cell-free assay	[9][10][11][12][13][14]
IC50 (Proliferation)	1.4 - 5.0 $\mu$ M	MycCaP, LNCaP, PC3 (Prostate), MV4-11 (Leukemia), HL-60, P493-6 (Lymphoma), SK-N-B2 (Neuroblastoma)	[10][15]

**Table 2: Pharmacokinetics of MYCi361 in Mice**

Route of Administration	Terminal Half-life (t1/2)	Maximum Plasma Concentration (Cmax)	Reference
Intraperitoneal (i.p.)	44 hours	27,200 ng/mL (46 µM)	<a href="#">[10]</a>
Oral (p.o.)	20 hours	13,867 ng/mL (23 µM)	<a href="#">[10]</a>

## Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize **MYCi361**.

### Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of **MYCi361** with MYC in a cellular context.

Methodology:

- Cell Treatment: Treat cultured cancer cells (e.g., PC3) with varying concentrations of **MYCi361** or a vehicle control for a specified duration (e.g., 30 minutes).[\[15\]](#)
- Heating: Heat the cell lysates at a specific temperature (e.g., 42°C) to induce protein denaturation.[\[15\]](#)
- Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
- Western Blot Analysis: Analyze the amount of soluble MYC protein remaining in the supernatant by Western blotting. A decrease in the thermal stability of MYC in the presence of **MYCi361** indicates direct binding.[\[15\]](#)

### Cycloheximide (CHX) Chase Assay

Objective: To determine the effect of **MYCi361** on MYC protein stability.

Methodology:

- Pre-treatment: Treat cancer cells (e.g., PC3) with **MYCi361** or a vehicle control for a set period (e.g., 3 hours).[\[15\]](#)
- Inhibition of Protein Synthesis: Add cycloheximide (CHX), a protein synthesis inhibitor, to the cell culture.
- Time-course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90 minutes).
- Western Blot Analysis: Quantify the levels of MYC protein at each time point by Western blotting to determine the protein's half-life. A shorter half-life in **MYCi361**-treated cells indicates increased protein degradation.[\[15\]](#)

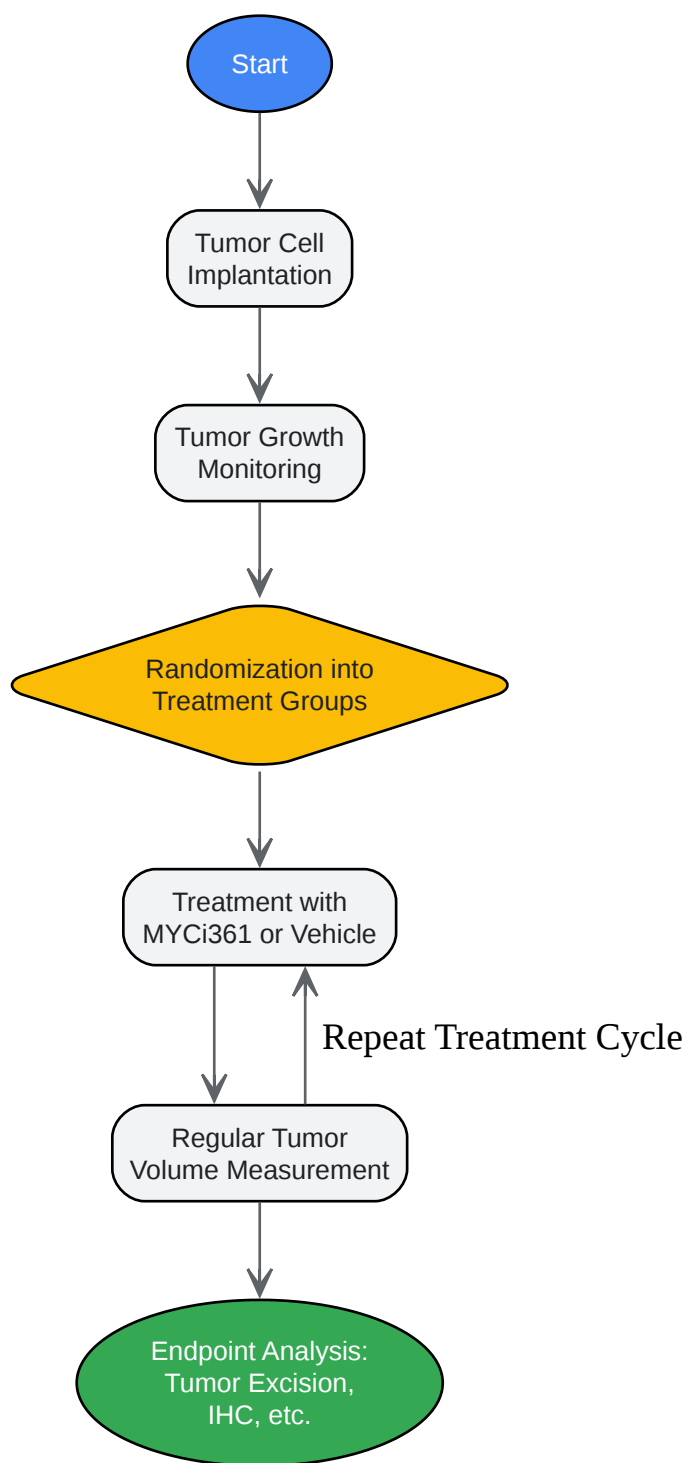
## In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of **MYCi361** in a living organism.

Methodology:

- Tumor Implantation: Implant human cancer cells (e.g., MycCaP) subcutaneously into immunocompromised or syngeneic mice.[\[10\]](#)[\[11\]](#)
- Tumor Growth: Allow tumors to reach a palpable size.
- Treatment: Administer **MYCi361** or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 100 mg/kg/day for 2 days, then 70 mg/kg/day for 9 days).[\[10\]](#)
- Tumor Measurement: Measure tumor volume at regular intervals using calipers.
- Endpoint Analysis: At the end of the study, excise the tumors and perform further analysis, such as immunohistochemistry for biomarkers of proliferation and apoptosis.

The general workflow for an in vivo efficacy study is illustrated below:



[Click to download full resolution via product page](#)

Workflow for in vivo tumor growth inhibition studies.

## Immunomodulatory Effects and Combination Therapy

A novel and significant finding is the ability of **MYCi361** to modulate the tumor microenvironment. In vivo studies have shown that treatment with **MYCi361** leads to an increase in tumor-infiltrating immune cells and an upregulation of PD-L1 on tumor cells.[7][9][11] This suggests that **MYCi361** can convert an immunologically "cold" tumor into a "hot" one, making it more susceptible to immunotherapy.

Indeed, combination studies have demonstrated that **MYCi361** sensitizes tumors to anti-PD1 immunotherapy, leading to enhanced tumor regression.[7][9][11] This opens up exciting new avenues for combination therapies that could significantly improve patient outcomes.

## Future Directions and the Emergence of Analogs

While **MYCi361** has shown remarkable preclinical efficacy, it has been noted to have a narrow therapeutic index.[7][10][15] This has led to the development of improved analogs, such as MYCi975, which demonstrates better tolerability while retaining the core mechanism of action.[6][7][15] Further medicinal chemistry efforts are likely to yield next-generation MYC inhibitors with enhanced potency and safety profiles.

## Conclusion

**MYCi361** represents a landmark achievement in the quest to directly target the MYC oncoprotein. Its novel dual mechanism of disrupting the MYC/MAX dimer and inducing proteasomal degradation of MYC provides a powerful strategy to combat MYC-driven cancers. The extensive preclinical data, including its in vitro potency, in vivo efficacy, and immunomodulatory effects, underscore its potential as a transformative cancer therapeutic. While challenges remain in optimizing its therapeutic window, **MYCi361** has paved the way for a new class of direct MYC inhibitors that hold the promise of changing the landscape of cancer treatment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc Pathway [gentarget.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MYCi361 | c-Myc | TargetMol [targetmol.com]
- 12. MYCi361 | MYC inhibitor | Probechem Biochemicals [probechem.com]
- 13. adooq.com [adooq.com]
- 14. medkoo.com [medkoo.com]
- 15. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [The Advent of MYCi361: A Novel Direct Inhibitor of the MYC Oncoprotein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609373#exploring-the-novelty-of-myci361-as-a-myc-inhibitor]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)